![molecular formula C11H17NO4 B1405016 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one CAS No. 1408076-29-8](/img/structure/B1405016.png)
3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one
Overview
Description
3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one is a chemical compound with the molecular formula C11H17NO4 . It is a part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities .
Synthesis Analysis
The synthesis of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one and similar compounds has been a subject of research due to their biological significance . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The molecular weight of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one is 227.26 . The InChI code for this compound is 1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-5-9(7-13)10(8)14/h8-9H,4-7H2,1-3H3 .Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The synthesis of these compounds involves various chemical reactions, including the construction of an acyclic starting material and the formation of the bicyclic scaffold .Physical And Chemical Properties Analysis
3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one is a solid compound . It should be stored in a sealed container in a dry environment at 2-8°C . The boiling point of this compound is not specified .Scientific Research Applications
Drug Discovery
This compound serves as a key synthetic intermediate in the field of drug discovery due to its nitrogen-containing heterocycle structure. It has been applied in several total syntheses, and its unique structure makes it a challenging yet valuable scaffold to acquire .
Tropane Alkaloids Synthesis
The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which exhibit a wide range of biological activities. Research aimed at stereoselective preparation of this structure is significant due to its potential biological implications .
PI3K Inhibitors Development
3-Oxa-8-azabicyclo[3.2.1]octane derivatives are used in the development of PI3K inhibitors, which are important in cancer research and treatment .
Enantioselective Synthesis
The compound is involved in enantioselective synthesis processes, which are crucial for creating specific stereoisomers of drug molecules that can have different biological effects .
Biological Properties and Toxicity Studies
Future Research Directions
Safety and Hazards
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold, which is a part of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one, is the central core of the family of tropane alkaloids . These compounds have attracted attention from many research groups worldwide due to their interesting biological activities . Future research may focus on the stereoselective synthesis of these compounds and their potential applications in various fields .
Mechanism of Action
Target of Action
The primary target of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one is the family of tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold, which is a central core of this compound, is also the central core of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The compound interacts with its targets through the 8-azabicyclo[3.2.1]octane scaffold . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture . This interaction results in the activation of the tropane alkaloids, leading to their biological activities .
Biochemical Pathways
The compound affects the biochemical pathways associated with tropane alkaloids . The activation of these alkaloids can lead to various downstream effects, depending on the specific alkaloid involved . .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its activation of tropane alkaloids . These effects can vary widely, as tropane alkaloids have a broad range of biological activities
properties
IUPAC Name |
tert-butyl 8-oxo-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-4-7-6-15-8(5-12)9(7)13/h7-8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMIJZAIJKFKJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COC(C1)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101131762 | |
Record name | 6-Oxa-3-azabicyclo[3.2.1]octane-3-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101131762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one | |
CAS RN |
1408076-29-8 | |
Record name | 6-Oxa-3-azabicyclo[3.2.1]octane-3-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1408076-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Oxa-3-azabicyclo[3.2.1]octane-3-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101131762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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